An In-Depth Technical Guide to Bis(vinylsulfonyl)propanol (CAS: 67006-32-0)
An In-Depth Technical Guide to Bis(vinylsulfonyl)propanol (CAS: 67006-32-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(vinylsulfonyl)propanol (CAS: 67006-32-0), a versatile bifunctional cross-linking agent. The document details its chemical and physical properties, synthesis, and key applications, with a particular focus on its utility in proteomics and material science. Detailed experimental protocols for its synthesis and use in protein cross-linking are provided, alongside a discussion of its reactivity and mechanism of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of life sciences and drug development, offering insights into the practical application of this important chemical reagent.
Introduction
1,3-Bis(vinylsulfonyl)-2-propanol is a chemical compound that serves as a valuable tool in various scientific and industrial applications.[1] Its bifunctional nature, characterized by the presence of two vinylsulfonyl groups, allows it to act as a cross-linking agent, forming stable covalent bonds with specific functional groups in other molecules.[1] This property is particularly exploited in proteomics research to study protein-protein interactions and in material science for the development of specialized polymers.[1]
Chemical and Physical Properties
Bis(vinylsulfonyl)propanol is a white to almost white crystalline powder.[2][3] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Bis(vinylsulfonyl)propanol
| Property | Value | Reference(s) |
| CAS Number | 67006-32-0 | [4][5] |
| IUPAC Name | 1,3-bis(ethenylsulfonyl)propan-2-ol | [6] |
| Synonyms | 1,3-Bis(vinylsulfonyl)-2-propanol, Bis(vinylsulfonyl)propanol | [7] |
| Molecular Formula | C₇H₁₂O₅S₂ | [4][5] |
| Molecular Weight | 240.29 g/mol | [4][5] |
| Melting Point | 97.0 to 102.0 °C | [2][3] |
| Boiling Point | 554.7 °C at 760 mmHg (Predicted) | [7] |
| Appearance | White to Almost white powder to crystal | [2][3] |
| Purity | >98.0% (GC) | [2][3] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for Bis(vinylsulfonyl)propanol
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to vinyl protons (δ ~6-7 ppm) and protons on the propanol backbone. |
| ¹³C NMR | Signals for vinyl carbons (δ ~120-140 ppm) and carbons of the propanol backbone.[8][9] |
| IR | Strong characteristic absorption bands for the sulfonyl group (S=O stretch) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[10] |
| Mass Spec | A molecular ion peak corresponding to its molecular weight, with fragmentation patterns showing loss of vinyl and sulfonyl groups.[11][12] |
Synthesis
A general method for the synthesis of Bis(vinylsulfonyl)propanol involves the reaction of a propanol derivative with a vinyl sulfonylating agent.[6] A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of Bis(vinylsulfonyl)propanol
Materials:
-
1,3-dichloro-2-propanol
-
Sodium vinylsulfonate
-
Sodium hydroxide
-
Suitable solvent (e.g., water, ethanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloro-2-propanol in the chosen solvent.
-
Addition of reactants: Add a stoichiometric excess of sodium vinylsulfonate to the solution.
-
Base addition: Slowly add a solution of sodium hydroxide to the mixture. The base facilitates the nucleophilic substitution reaction.
-
Reaction conditions: Heat the mixture to reflux and maintain the temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a suitable acid.
-
Extraction and purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Bis(vinylsulfonyl)propanol.
Applications
The primary application of Bis(vinylsulfonyl)propanol stems from its ability to act as a cross-linking agent.[6]
Proteomics: Protein Cross-Linking
In proteomics, this reagent is used to study protein-protein interactions by covalently linking proteins that are in close proximity. The vinyl groups of Bis(vinylsulfonyl)propanol react with nucleophilic side chains of amino acids, primarily the ε-amino group of lysine and the thiol group of cysteine, via a Michael addition reaction.[1][13]
Materials:
-
Protein sample in a suitable buffer (e.g., HEPES, PBS)
-
Bis(vinylsulfonyl)propanol stock solution (freshly prepared in a compatible solvent like DMSO or water)
-
Quenching solution (e.g., Tris-HCl, glycine)
-
SDS-PAGE analysis reagents and equipment
-
Mass spectrometer for analysis of cross-linked peptides
Procedure:
-
Protein preparation: Prepare the protein sample at a suitable concentration in a buffer with a pH in the range of 7.5-8.5 to ensure the nucleophilic groups on the protein are deprotonated and reactive.
-
Cross-linker addition: Add the Bis(vinylsulfonyl)propanol stock solution to the protein sample to achieve the desired final concentration. The optimal concentration of the cross-linker should be determined empirically, but a starting point is often a 20- to 50-fold molar excess over the protein.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period, typically ranging from 30 minutes to 2 hours.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted cross-linker.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species. For identification of cross-linked sites, the protein sample can be subjected to proteolytic digestion followed by mass spectrometry analysis.[2][14]
Material Science: Polymer and Hydrogel Synthesis
The vinyl groups in Bis(vinylsulfonyl)propanol can undergo polymerization, making it a useful monomer or cross-linker for the synthesis of polymers and hydrogels.[1] These materials find applications in coatings, adhesives, and biomedical devices.[1][15]
Materials:
-
Monomer (e.g., acrylamide, polyethylene glycol diacrylate)
-
Bis(vinylsulfonyl)propanol (as a cross-linker)
-
Initiator (e.g., ammonium persulfate, UV photoinitiator)
-
Solvent (typically water)
Procedure:
-
Preparation of the pre-gel solution: Dissolve the monomer and Bis(vinylsulfonyl)propanol in the solvent.
-
Initiation of polymerization: Add the initiator to the pre-gel solution. If using a photoinitiator, expose the solution to UV light.
-
Gelation: Allow the polymerization to proceed until a stable hydrogel is formed. The gelation time will depend on the concentrations of the monomer, cross-linker, and initiator.
-
Purification: Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted components.[16]
Mechanism of Action and Reactivity
The reactivity of Bis(vinylsulfonyl)propanol is dominated by the electrophilic nature of the vinyl groups, which are activated by the adjacent electron-withdrawing sulfonyl groups. This makes them susceptible to Michael addition reactions with nucleophiles.[1]
Protein Cross-Linking Mechanism
The cross-linking of proteins occurs through a base-catalyzed Michael addition. A nucleophilic group on an amino acid side chain (e.g., the amine of lysine or the thiol of cysteine) attacks one of the vinyl groups of Bis(vinylsulfonyl)propanol. This is followed by a similar reaction with a second nucleophile on a nearby amino acid, resulting in a covalent bridge between the two.[13]
Safety and Handling
Bis(vinylsulfonyl)propanol is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Visualizations
Synthesis Pathway
Caption: Synthesis of Bis(vinylsulfonyl)propanol.
Protein Cross-Linking Workflow
Caption: Workflow for protein cross-linking analysis.
Conclusion
Bis(vinylsulfonyl)propanol is a valuable and versatile reagent for researchers in both the life sciences and material sciences. Its ability to efficiently cross-link proteins provides a powerful tool for investigating protein-protein interactions and cellular architecture. Furthermore, its utility in polymer chemistry allows for the creation of novel materials with tailored properties. This guide has provided a detailed overview of its properties, synthesis, and applications, along with practical experimental protocols, to facilitate its effective use in the laboratory. As with any chemical reagent, proper safety precautions are paramount to ensure its safe and successful application.
References
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- 2. pubs.acs.org [pubs.acs.org]
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- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Phenyl vinyl sulfone(5535-48-8) 13C NMR [m.chemicalbook.com]
- 9. Methyl vinyl sulfone(3680-02-2) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aaqr.org [aaqr.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
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